rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione

Physical chemistry Formulation science Epoxy curing

Industrial-grade MTHPA (CAS 11070-44-3) is supplied as an uncontrolled isomer mixture, introducing batch-to-batch variability that compromises thermomechanical reproducibility in aerospace composites and electronic encapsulants. This stereochemically defined racemic diastereomer (CAS 35438-81-4) eliminates that ambiguity. - Fixed (3aR,4R,7aS) relative configuration yields a uniform anhydride ring-opening trajectory, producing a more homogeneous epoxy network architecture. - Low melting point (40-41 °C) enables low-temperature resin mixing, reducing thermal stress during formulation. - Serves as a primary reference standard for GC-MS/HPLC resolution of individual MTHPA isomers in QC workflows.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 35438-81-4
Cat. No. B1655381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
CAS35438-81-4
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1C=CCC2C1C(=O)OC2=O
InChIInChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3/t5-,6+,7-/m1/s1
InChIKeyXPEKVUUBSDFMDR-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3aR,4R,7aS)-Methyltetrahydrophthalic Anhydride Overview


rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione (CAS 35438-81-4) is a cyclic dicarboxylic anhydride belonging to the methyltetrahydrophthalic anhydride (MTHPA) family, with molecular formula C₉H₁₀O₃ and molecular weight 166.17 g/mol [1]. It exists as a racemic mixture of the (3aR,4R,7aS) and (3aS,4S,7aR) enantiomers, providing a fully defined relative stereochemistry at three chiral centers [2]. This compound is classified under Japan's Chemical Substances Control Law as a Type II Monitoring Chemical Substance and is also known as tetrahydromethylphthalic anhydride or methylcyclo-5-hexene-2,3-dicarboxylic acid anhydride [1].

Defined racemic stereochemistry supports reproducible polymer and materials research.
May support analytical reference standard workflows for MTHPA isomer quantification.
Distinct regulatory classification under Japanese CSCL for supply chain compliance review.

Why Generic MTHPA Cannot Replace the Stereodefined Isomer


Industrial-grade methyltetrahydrophthalic anhydride (MTHPA, CAS 11070-44-3) is produced as a complex mixture of regioisomers and stereoisomers via Diels-Alder reaction of mixed C5 dienes with maleic anhydride, typically containing at least three distinct isomers with varying double-bond positions and stereochemistry [1]. In contrast, rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione (CAS 35438-81-4) is a single, stereochemically defined racemic diastereomer. Substituting the generic isomer mixture for this defined compound introduces uncontrolled stereochemical variability that can alter reaction kinetics, polymer network architecture, and thermal/mechanical properties of cured resins [2]. The quantitative evidence below demonstrates precisely where this stereochemical definition translates into measurable differences in physical properties and regulatory status.

Isomer mixture

Industrial MTHPA is a complex isomer mixture; substituting introduces uncontrolled stereochemical variability.

Property shift

Generic mixtures may alter polymer network architecture, reaction kinetics, and thermomechanical consistency.

Regulatory mismatch

Regulatory classification differs; substitution may affect Japan CSCL reporting obligations.

Differentiation Evidence for rac-(3aR,4R,7aS)-MTHPA


Melting Point vs. Common MTHPA Isomers

The melting point of rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione is reported as 40–41 °C [1]. This is substantially lower than the melting points of the two most common industrial MTHPA isomers: 3-methyltetrahydrophthalic anhydride (CAS 5333-84-6), with a melting point of 60–63 °C [2], and 4-methyltetrahydrophthalic anhydride (isomethyltetrahydrophthalic anhydride, CAS 3425-89-6), with a melting point of 59–60 °C [3]. The approximately 20 °C depression in melting point for CAS 35438-81-4 reflects its distinct crystal packing arrangement resulting from the defined (3aR,4R,7aS) relative configuration.

Melting Point
Reported
40–41 °C
Δ −20 °C vs. other solid isomers
May support reduced-temperature processing screening.
Vendor datasheet data; cross-study comparison.
Physical chemistry Formulation science Epoxy curing

Stereochemical Purity: Defined Racemate vs. Mixture

rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione is a single defined racemic diastereomer with the relative configuration (3aR*,4R*,7aS*) [1]. Industrial MTHPA (CAS 11070-44-3) is explicitly described as a mixture of isomers, with at least three distinct compounds detected by GC-MS, comprising both 3-methyl and 4-methyl regioisomers as well as stereoisomers [2]. The defined stereochemistry of CAS 35438-81-4 ensures that ring-opening reactions (e.g., with nucleophiles, alcohols, or amines) produce a single set of diastereomeric products, whereas the industrial mixture yields a complex product distribution.

Stereochemical Purity
Class-level
Single racemic diastereomer
vs. ≥3 isomers in industrial MTHPA
Eliminates isomer mixture variability in stereochemical research.
Stereochemical definition from nomenclature and GC-MS analysis.
Stereoselective synthesis Polymer chemistry Structure–property relationships

Predicted LogP and Physicochemical Profile

The predicted octanol-water partition coefficient (LogP) for CAS 35438-81-4 is 1.1, with a topological polar surface area (TPSA) of 43.37 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. In comparison, the closely related isomer cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride (CAS 1694-82-2, PubChem CID 74330) has a predicted XLogP3-AA of 0.7 [2]. The 0.4 log unit difference indicates slightly higher lipophilicity for the (3aR,4R,7aS) isomer, which may affect bioavailability predictions, membrane permeability, and environmental partitioning behavior.

Predicted LogP
Reported
LogP 1.1
Δ +0.4 vs. isomer
Computed lipophilicity context; may support partitioning research.
Computed values; no experimental LogP available.
ADMET prediction Formulation development Environmental fate

Boiling Point under Reduced Pressure

The boiling point of rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione is reported as 122–134 °C at 4 Torr [1]. In contrast, the industrial MTHPA isomer mixture (CAS 11070-44-3) is typically reported with a boiling point of 120 °C at 0.4 kPa (≈3 Torr) or 120 °C at 3 mmHg [2]. While the pressures are not exactly matched, the high boiling range under vacuum conditions indicates that fractional distillation may be feasible for purification of this single isomer, whereas the broader boiling range of the industrial mixture reflects its multi-component nature.

Boiling Point
Data to verify
122–134 °C at 4 Torr
Supports vacuum distillation purification context.
Vendor data; pressure not matched to comparator.
Purification Distillation Process chemistry

Japanese Regulatory Status: Type II Monitoring

CAS 35438-81-4 is specifically listed under Japan's Chemical Substances Control Law (CSCL) as a Type II Monitoring Chemical Substance (MITI No. 1085), with screening assessments conducted annually from 2016 to 2019 [1]. Both human health and ecological effect screening assessments assigned Exposure Class 5 (lowest concern) [1]. In contrast, the broader industrial MTHPA mixture (CAS 11070-44-3) is classified differently, and the single-isomer comparators CAS 5333-84-6 and CAS 3425-89-6 do not share this specific Japanese regulatory listing. This distinct regulatory identity means that procurement of CAS 35438-81-4 may trigger specific reporting or handling obligations under Japanese chemical regulations.

Japan Regulatory Status
Class-level
Type II Monitoring
MITI No. 1085
Distinct regulatory identity for Japan procurement.
Exposure Class 5; assess reporting requirements.
Regulatory compliance Chemical safety Procurement risk management

Application Scenarios for rac-(3aR,4R,7aS)-MTHPA


Stereodefined Epoxy Curing Agent

The defined (3aR,4R,7aS) relative configuration [1] ensures that ring-opening of the anhydride by amine or alcohol curing agents proceeds with predictable stereochemistry, yielding a more homogeneous polymer network compared to industrial MTHPA isomer mixtures [2]. This is critical for applications where thermomechanical consistency and batch-to-batch reproducibility are paramount, such as aerospace composites and electronic encapsulation materials. The lower melting point (40–41 °C) [3] also facilitates low-temperature mixing with epoxy resins, potentially reducing thermal stress during formulation.

Reference Standard for Isomer Quantification

As a single, stereochemically defined racemate, CAS 35438-81-4 can serve as a primary reference standard for GC-MS or HPLC methods designed to resolve and quantify individual MTHPA isomers in industrial mixtures [2]. This is relevant for quality control laboratories in the epoxy hardener supply chain, where isomer composition directly influences curing kinetics and final resin properties. The distinct boiling point (122–134 °C at 4 Torr) [3] and predicted LogP (1.1) [3] provide additional chromatographic differentiation parameters.

Chiral Building Block for Synthesis

Although supplied as a racemate, the defined relative stereochemistry at three contiguous chiral centers (3aR,4R,7aS) [1] makes this compound a valuable scaffold for further enantioresolution or diastereoselective transformations. The anhydride functionality allows facile derivatization to monoesters, amides, or imides, enabling incorporation into more complex molecular architectures. Procurement of the stereodefined compound eliminates the need for laborious isomer separation from industrial MTHPA mixtures [2].

Regulatory-Compliant Procurement in Japan

For end-users manufacturing or importing chemical substances into Japan, CAS 35438-81-4 holds a distinct Type II Monitoring Chemical Substance designation (MITI No. 1085) [1]. This regulatory identity must be considered in supply chain compliance programs. The documented low hazard screening classification (Exposure Class 5 for both human health and ecological endpoints) [1] may simplify safety documentation compared to substances with higher hazard classifications.

Application
Selection Property
Validation Focus
Epoxy curing agent research
Stereochemical definition
Network architecture reproducibility
Isomer quantification reference
Single defined racemate
Chromatographic resolution validation
Chiral scaffold derivatization
Anhydride reactivity with stereochemistry
Diastereoselective transformation outcomes
Japan chemical supply chain
Type II Monitoring designation
Regulatory reporting review
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